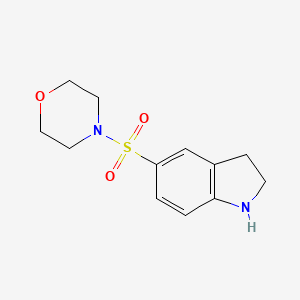

5-(Morpholin-4-ylsulfonyl)indoline

Übersicht

Beschreibung

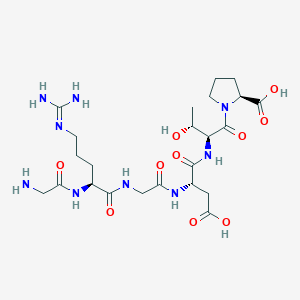

The compound 5-(Morpholin-4-ylsulfonyl)indoline is a chemical entity that has been explored in various research contexts due to its potential applications in medicinal chemistry and organic synthesis. The morpholine moiety is a common feature in molecules designed for biological activity, and its incorporation into indoline structures can lead to compounds with interesting properties and activities.

Synthesis Analysis

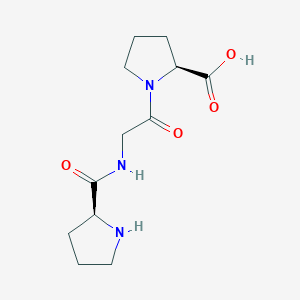

The synthesis of compounds related to 5-(Morpholin-4-ylsulfonyl)indoline involves multi-step organic reactions. For instance, a series of 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized through the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, followed by a reaction with a morpholine-containing compound in the presence of DMF and NaH . Another related synthesis involved the preparation of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides using an appropriate synthetic route, which demonstrated significant antimycobacterial activity .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been characterized using various spectroscopic techniques. For example, the structure of a compound with a morpholine and oxadiazole moiety was confirmed by single crystal X-ray diffraction, which showed that it belongs to the monoclinic system with specific lattice parameters . In another study, the title compound with morpholine rings was found to adopt chair conformations, and the crystal structure revealed a three-dimensional framework formed by C—H⋯O interactions .

Chemical Reactions Analysis

Morpholine derivatives are involved in various chemical reactions. Morpholinium bisulfate, an ionic liquid containing the morpholine moiety, was used as an efficient catalyst for the condensation reaction of indoles with carbonyl compounds at room temperature, demonstrating the versatility of morpholine derivatives in catalysis . Additionally, substituted 4-(alk-2-ynylsulfinyl)morpholines were converted into allenes through hydrolytic desulfinylation, indicating the reactivity of morpholine-containing compounds in the formation of complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine ring can impart stability and influence the compound's reactivity. For instance, the morpholinium bisulfate catalyst was stable at room temperature and could be recovered and reused without significant loss of catalytic activity . The biological activity screening of morpholine-containing compounds, such as their antibacterial and antimycobacterial activities, suggests that these compounds have promising applications in the development of new therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity in Osteosarcoma and Kidney Cells Indoline derivatives, including those related to 5-(Morpholin-4-ylsulfonyl)indoline, have shown promise in the development of anticancer drugs. A study by Doan et al. (2016) synthesized novel indoline and morpholine derivatives, revealing that indoline compounds generally produced higher cytotoxic effects in osteosarcoma cells compared to morpholine derivatives.

Inhibition of Breast Cancer Cells Research by Gaur et al. (2022) synthesized novel indole-based sulfonohydrazide derivatives containing the morpholine ring. These compounds were tested against breast cancer cell lines, with some showing promising inhibition and selectivity in targeting cancer cells.

Potential in Treating Mental Health Disorders A study by Zajdel et al. (2016) designed N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as 5-HT6 receptor antagonists. These compounds demonstrated pro-cognitive and antidepressant-like properties, suggesting potential applications in mental health treatment.

Application in Pain Management Dravyakar et al. (2019) investigated 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives for their potential in pain management. These compounds displayed significant anti-inflammatory and analgesic activity, indicating their potential as lead molecules for therapy in pain management (Dravyakar et al., 2019).

Antibacterial Properties Aziz‐ur‐Rehman et al. (2015) synthesized novel 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides showing good antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

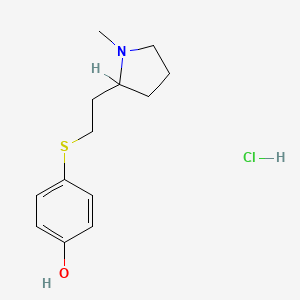

IUPAC Name |

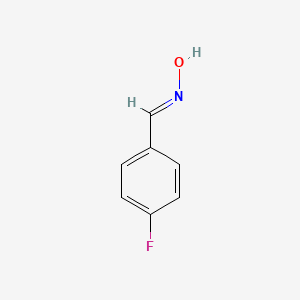

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Morpholin-4-ylsulfonyl)indoline | |

CAS RN |

874594-02-2 | |

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)